3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
The compound contains atert-butyloxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during synthesis, and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which involves the formation and breaking of amide bonds . The use of Boc-protected amino acids can prevent unwanted reactions in selective or multistep organic synthesis .
Pharmacokinetics
The boc group can affect the compound’s bioavailability by protecting the amine group during synthesis and can be removed later to release the active compound .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the compound’s stability and efficacy can be affected by temperature, solvent used, and presence of other reactive groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.
Major Products Formed
Deprotection: The major product formed is the free amine, which can then be further functionalized.
Substitution: The major products are typically amides or peptides, depending on the specific reactants used.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
- 3-{(Tert-butoxy)carbonylamino}butanoic acid
- 3-{(Tert-butoxy)carbonylamino}benzoic acid
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a hexyl chain and a propanoic acid moiety. This structure provides distinct reactivity and stability compared to other BOC-protected amino acids. The hexyl chain offers hydrophobic properties, which can be advantageous in certain synthetic and biological applications.
Properties
IUPAC Name |
3-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-10-15(11-9-12(16)17)13(18)19-14(2,3)4/h5-11H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHOTITPQFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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